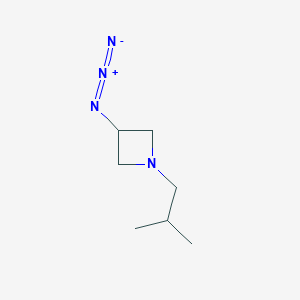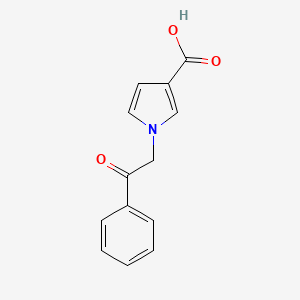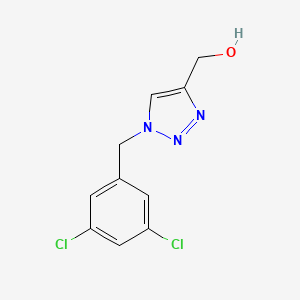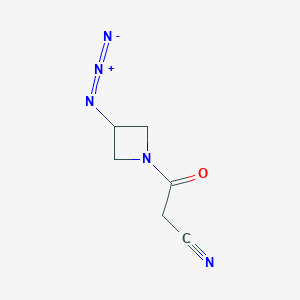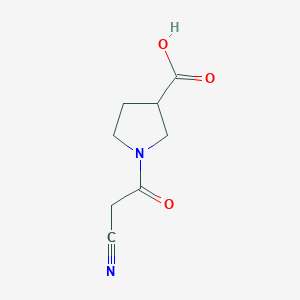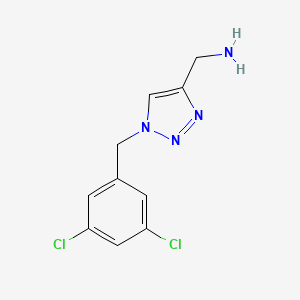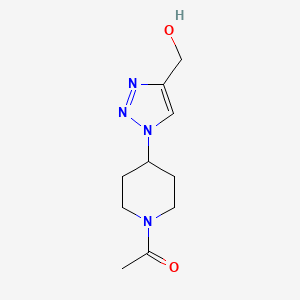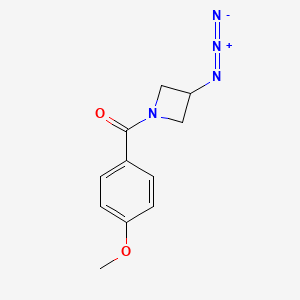
(3-Azidoazetidin-1-yl)(4-methoxyphenyl)methanone
Vue d'ensemble
Description
“(3-Azidoazetidin-1-yl)(4-methoxyphenyl)methanone” is a complex organic compound. It contains an azetidine ring, which is a four-membered cyclic amine, and an azido group, which consists of three nitrogen atoms. It also has a methoxyphenyl group attached to a methanone .
Molecular Structure Analysis
The compound contains an azetidine ring, which is a saturated four-membered ring with one nitrogen atom. This ring is likely to have significant ring strain due to its small size. The azido group is a linear group of three nitrogen atoms, which can act as a good leaving group in reactions .Chemical Reactions Analysis
The azido group in the compound can participate in various reactions, such as the Staudinger reaction or Click Chemistry. The azetidine ring can undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact structure, stereochemistry, and the presence of any additional functional groups .Applications De Recherche Scientifique
Coordination Polymers Synthesis
This compound has been utilized in the synthesis of coordination polymers, which are structures consisting of metal ions coordinated to organic ligands. These polymers have potential applications in catalysis, drug delivery, gas storage, sensing, and magnetism . The ability to form coordination polymers with metals like cobalt and nickel indicates its versatility in creating complex structures with potential for high-dimensional frameworks.
Luminescent Materials
The compound’s role in the formation of coordination polymers with zinc and cadmium suggests its use in developing luminescent materials . These materials can be used in various applications, including display technologies, bioimaging, and security inks.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-azidoazetidin-1-yl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-10-4-2-8(3-5-10)11(16)15-6-9(7-15)13-14-12/h2-5,9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKIZFQMVGBLGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Azidoazetidin-1-yl)(4-methoxyphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






